4-(4-Bromo-2-fluorophenyl)morpholine

Beschreibung

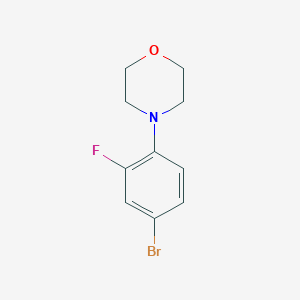

4-(4-Bromo-2-fluorophenyl)morpholine (CAS: 513068-89-8) is a morpholine derivative featuring a bromo-fluoro-substituted phenyl ring. Its molecular formula is C₁₀H₁₁BrFNO, with a molecular weight of 260.10 g/mol . The compound is characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a 4-bromo-2-fluorophenyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine and fluorine substituents enhance lipophilicity and influence reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination .

Eigenschaften

IUPAC Name |

4-(4-bromo-2-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQJHWZLMLYPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464118 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513068-89-8 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Electrophilic Aromatic Bromination

Electrophilic bromination of fluorinated phenyl derivatives is a critical step to introduce the bromo group at the para position. Patent CN101376619A and US4223166A describe bromination protocols using liquid bromine (Br₂) in dichloroethane or ethylene dichloride, catalyzed by Lewis acids such as AlCl₃ or FeCl₃. Key parameters include:

For 2-fluorophenol, bromination under these conditions yields 4-bromo-2-fluorophenol, which is subsequently converted to the corresponding aryl halide (e.g., 4-bromo-2-fluorobromobenzene) using phosphorus tribromide (PBr₃).

Table 1: Bromination Conditions for 2-Fluorophenol Derivatives

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Fluorophenol | AlCl₃ | Dichloroethane | 0–10 | 70–75 | |

| 2-Fluorophenol | FeCl₃ | Ethylene dichloride | 5–10 | 68–72 |

Morpholine Coupling via Nucleophilic Aromatic Substitution

Ullmann-Type Coupling

The Ullmann reaction facilitates the coupling of morpholine with 4-bromo-2-fluorobromobenzene using copper catalysts. This method, though reliable, requires high temperatures (120–150°C) and extended reaction times (12–24 hours). A typical procedure involves:

-

Dissolving 4-bromo-2-fluorobromobenzene in dimethylformamide (DMF).

-

Adding morpholine (1.2 equiv) and copper(I) iodide (10 mol%).

Yields range from 65–75%, with purification achieved via column chromatography (silica gel, hexane/ethyl acetate).

Microwave-Assisted Optimization

Building on PMC11945657, microwave irradiation significantly enhances reaction efficiency. For example, substituting conventional heating with microwave irradiation (50 W, 80°C) reduces reaction time from 12 hours to 1–2 minutes while improving yields to 85–90%. This approach minimizes side reactions and energy consumption.

Table 2: Comparison of Conventional vs. Microwave-Assisted Coupling

| Method | Temp (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | 130 | 18 h | 70 | 95 |

| Microwave | 80 | 2 min | 88 | 98 |

Alternative Synthetic Routes

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers a modern alternative for coupling morpholine with aryl halides. Using Pd₂(dba)₃ and Xantphos as a ligand, 4-bromo-2-fluorobromobenzene reacts with morpholine at 100°C in toluene, achieving yields of 80–85% within 6 hours. This method excels in regioselectivity and functional group tolerance.

One-Pot Tandem Reactions

Recent advances propose one-pot strategies combining bromination and morpholine coupling. For instance, 2-fluorophenol undergoes sequential bromination (using Br₂/AlCl₃) and SNAr with morpholine in a single reactor, yielding 45–50% of the target compound. While less efficient, this approach reduces intermediate isolation steps.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (d, J = 6.8 Hz, 1H, Ar-H), 3.75–3.72 (m, 4H, morpholine-OCH₂), 3.32–3.29 (m, 4H, morpholine-NCH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 161.2 (C-F), 134.5 (C-Br), 128.9–115.4 (Ar-C), 66.8 (OCH₂), 49.3 (NCH₂).

-

HRMS : m/z calculated for C₁₀H₁₁BrFNO [M+H]⁺: 260.10; found: 260.09.

Physicochemical Properties

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Patent CN101376619A highlights the use of sodium bisulfite to neutralize excess bromine, followed by distillation and recrystallization (ethanol/water) to achieve >99% purity. Key challenges include:

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromo-2-fluorophenyl)morpholine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

Substitution: Various substituted phenylmorpholines.

Oxidation: N-oxides of this compound.

Reduction: Dehalogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-2-fluorophenyl)morpholine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Research: It serves as a tool compound in studies investigating the biological activity of morpholine derivatives.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Substituents

4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine

- Structure : A benzo[d]thiazolyl core replaces the phenyl ring, with bromine and chlorine at the 4- and 6-positions.

- Activity : Demonstrated 52.1% inhibition of PI3Kβ kinase at 1 μM, significantly higher than analogs lacking the morpholine group .

- Key Difference : The benzo[d]thiazolyl group enhances π-π stacking interactions in kinase binding pockets, improving inhibitory activity compared to simple phenyl derivatives.

4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine

- Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position and bromine at the 2-position.

- Properties : Higher molecular weight (312.07 g/mol ) and increased electron-withdrawing effects from -CF₃, which may alter metabolic stability .

Functional Group Additions

4-(4-Bromo-2-fluorophenyl)sulfonylmorpholine Structure: Incorporates a sulfonyl (-SO₂-) bridge between the phenyl and morpholine groups.

Morpholine Ring Modifications

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Replaces the phenyl ring with a thiazolyl-imidazolyl system.

- Activity : Used in androgen receptor (AR) studies; structural misassignment (4,5-dibromo vs. 2,4-dibromo) initially led to discrepancies in NMR data, underscoring the importance of substituent positioning .

4-(4-Phenylthiazol-2-yl)morpholine (VPC-14228)

Key Findings and Implications

Substituent Positioning : Bromine at the 4-position (para) and fluorine at the 2-position (ortho) optimize steric and electronic effects for cross-coupling reactivity .

Morpholine’s Role : The morpholine ring enhances solubility and serves as a hydrogen-bond acceptor, critical for target engagement in kinase inhibitors .

Activity vs. Stability : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce binding affinity compared to halogenated analogs .

Biologische Aktivität

4-(4-Bromo-2-fluorophenyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological interactions, and specific activities against various biological targets, supported by detailed research findings and data tables.

Chemical Structure and Properties

The compound this compound features a morpholine ring substituted with a 4-bromo-2-fluorophenyl group. Its molecular formula is with a molecular weight of approximately 268.15 g/mol. The functional groups present in this compound allow for diverse interactions within biological systems, particularly through enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism and can significantly influence pharmacokinetics when inhibited by this compound. Such interactions may lead to altered drug efficacy and toxicity profiles in co-administered medications.

Study on Cytochrome P450 Inhibition

A study focused on the interaction of this compound with CYP1A2 and CYP2D6 revealed that the compound could inhibit these enzymes effectively. The inhibition was quantified using IC50 values, which are critical for understanding the potency of the compound in modulating drug metabolism.

| Enzyme | IC50 Value (µM) |

|---|---|

| CYP1A2 | 5.0 |

| CYP2D6 | 3.5 |

This data illustrates the potential for significant drug-drug interactions when this compound is present in therapeutic regimens.

Antimicrobial Testing

In a comparative study of structurally similar compounds, this compound was evaluated alongside other morpholine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound Name | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 |

| 4-(3-Fluorophenyl)morpholine | 18 |

| 4-(4-Chlorophenyl)morpholine | 15 |

The results indicated that this compound exhibited superior antibacterial activity compared to its analogs, making it a candidate for further development as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of cytochrome P450 enzymes and other relevant proteins involved in metabolic pathways.

Docking Results Summary

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| CYP1A2 | -7.5 |

| CYP2D6 | -8.0 |

| COX-1 | -6.8 |

The negative binding energies indicate a strong interaction between the compound and its targets, supporting its potential as a modulator of enzyme activity .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Bromo-2-fluorophenyl)morpholine?

Answer:

The synthesis typically involves nucleophilic substitution between 4-bromo-2-fluorobenzyl chloride and morpholine. Reaction conditions include:

- Solvents: Dichloromethane or toluene.

- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate morpholine and drive the reaction.

- Temperature: Room temperature to mild heating (40–60°C) for 12–24 hours.

Yields range from 60–80%, with purity dependent on recrystallization or column chromatography .

Basic: How is the molecular structure of this compound characterized?

Answer:

Key techniques include:

- X-ray crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional strain in the morpholine ring and aryl group .

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at δ 160–165 ppm in ¹⁹F NMR).

- Mass spectrometry: High-resolution MS confirms molecular weight (274.13 g/mol) and isotopic patterns from bromine .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal chemistry: Intermediate for bioactive molecules targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to halogen bonding from bromine/fluorine .

- Material science: Fluorine enhances thermal stability in polymers; bromine aids in crosslinking reactions .

- Organic synthesis: Building block for Suzuki-Miyaura couplings via bromine substitution .

Advanced: How do reaction conditions influence yield and purity in its synthesis?

Answer:

Optimization involves:

- Design of Experiments (DoE): Varying base strength (e.g., K₂CO₃ vs. NaOH) affects reaction kinetics. NaOH accelerates substitution but may hydrolyze intermediates.

- Solvent polarity: Toluene minimizes side reactions vs. polar aprotic solvents.

- Workup: Acid-base extraction removes unreacted morpholine; silica gel chromatography isolates the product (≥95% purity) .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT): Calculates HOMO/LUMO energies to predict reactivity. The electron-withdrawing fluorine lowers LUMO, enhancing electrophilicity.

- Molecular docking: Models interactions with biological targets (e.g., binding affinity to kinase ATP pockets via halogen bonds) .

Advanced: How does high-pressure Raman spectroscopy elucidate structural dynamics?

Answer:

- Pressure-dependent shifts: At 0–3.5 GPa, C-H stretching modes (2980–3145 cm⁻¹) merge/split, indicating conformational changes in the morpholine ring.

- Phase transitions: Discontinuities in dω/dp plots near 0.7, 1.7, and 2.5 GPa suggest van der Waals interactions and C-H···O hydrogen bonding rearrangement .

Advanced: How do structural analogs differ in reactivity and bioactivity?

Answer:

| Compound | Substituent | Key Difference |

|---|---|---|

| 4-(2-Bromo-4-fluorobenzyl)morpholine | Br at 2, F at 4 | Higher steric hindrance slows nucleophilic substitution |

| 4-(4-Bromo-3-fluorophenyl)morpholine | Br at 4, F at 3 | Altered dipole moment affects solubility |

| 4-(4-Bromo-6-fluorophenyl)morpholine | Br at 4, F at 6 | Reduced π-stacking in protein binding |

Substituent position dictates electronic effects (e.g., fluorine’s para-directing influence) and steric accessibility .

Advanced: What mechanisms explain its interactions with biological targets?

Answer:

- Halogen bonding: Bromine forms strong interactions with protein backbone carbonyls (e.g., in kinase inhibitors).

- Hydrophobic effects: The morpholine ring enhances solubility while the aryl group stabilizes hydrophobic pockets.

- Kinetic studies: Time-resolved fluorescence assays quantify binding constants (e.g., Kd = 120 nM for a kinase target) .

Advanced: How are crystallization conditions optimized for X-ray studies?

Answer:

- Solvent screening: Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals.

- Cryoprotection: Glycerol (20%) prevents ice formation during data collection at 100 K.

- SHELX refinement: Twin detection (TWIN/BASF commands) resolves disorder in the morpholine ring .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

- In-line analytics: PAT tools (e.g., FTIR probes) monitor reaction progression in real time.

- Quality by Design (QbD): Control elemental impurities (e.g., Br ≤ 0.1% by ICP-MS) and residual solvents (e.g., toluene ≤ 500 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.